molecular formula C23H19NO6S2 B12144786 dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

Cat. No.: B12144786
M. Wt: 469.5 g/mol
InChI Key: WUWGOOLUVKGKGQ-UHFFFAOYSA-N
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Description

Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound featuring a thiopyrano[2,3-d][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may be crucial for its biological activity. Additionally, the benzyloxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is unique due to the combination of the thiopyrano[2,3-d][1,3]thiazole core with the benzyloxyphenyl group and dimethyl ester functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole or thiopyran derivatives.

Biological Activity

Dimethyl 7-[4-(benzyloxy)phenyl]-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound that belongs to the thiopyrano-thiazole class. Its unique structural features suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on existing research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C23H19NO6S2
  • Functional Groups : Contains dimethyl ester groups and a benzyloxy substituent on the phenyl ring.
  • Framework : Incorporates both thiopyrano and thiazole moieties, which are known to influence its reactivity and biological properties.

Biological Activities

Research indicates that compounds within the thiopyrano-thiazole class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor properties. Studies on related compounds have shown selective in vitro and in vivo antitumor activity against various cancer cell lines .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, potential interactions with specific enzymes or receptors involved in metabolic pathways have been suggested. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological profiles:

Compound NameStructural FeaturesUnique Aspects
7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acidLacks ester groupsMay affect solubility and reactivity
7-(4-Hydroxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d]thiazoleHydroxyl group instead of benzyloxyDifferent biological activity profile
7-(4-Methoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d]thiazoleMethoxy substitutionAltered electronic properties

The presence of both dimethyl ester groups and the benzyloxy substituent enhances solubility in organic solvents and may improve bioavailability compared to similar compounds .

Case Studies

Several studies have focused on the biological activity of thiopyrano-thiazole derivatives:

  • Antimicrobial Study : A study evaluated a series of thiopyrano derivatives for antibacterial activity against common pathogens. Results indicated that some derivatives exhibited comparable efficacy to standard antibiotics .
  • Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of related compounds in murine models of inflammation. These studies showed significant reductions in inflammatory markers .

Properties

Molecular Formula

C23H19NO6S2

Molecular Weight

469.5 g/mol

IUPAC Name

dimethyl 2-oxo-7-(4-phenylmethoxyphenyl)-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

InChI

InChI=1S/C23H19NO6S2/c1-28-21(25)17-16(18-20(24-23(27)32-18)31-19(17)22(26)29-2)14-8-10-15(11-9-14)30-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,24,27)

InChI Key

WUWGOOLUVKGKGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4)SC(=O)N2)C(=O)OC

Origin of Product

United States

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